3-Amino-7-bromo-8-methylquinoline dihydrochloride 3-Amino-7-bromo-8-methylquinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18416070
InChI: InChI=1S/C10H9BrN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H
SMILES:
Molecular Formula: C10H11BrCl2N2
Molecular Weight: 310.01 g/mol

3-Amino-7-bromo-8-methylquinoline dihydrochloride

CAS No.:

Cat. No.: VC18416070

Molecular Formula: C10H11BrCl2N2

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-7-bromo-8-methylquinoline dihydrochloride -

Specification

Molecular Formula C10H11BrCl2N2
Molecular Weight 310.01 g/mol
IUPAC Name 7-bromo-8-methylquinolin-3-amine;dihydrochloride
Standard InChI InChI=1S/C10H9BrN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H
Standard InChI Key BLUJJKLJYDTFNP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=CC(=CN=C12)N)Br.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-7-bromo-8-methylquinoline dihydrochloride belongs to the heterocyclic aromatic quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern—bromine (7-position), methyl (8-position), and amino (3-position)—imparts distinct electronic and steric effects. The dihydrochloride salt form introduces two hydrochloride counterions, significantly improving solubility in polar solvents.

Table 1: Structural Comparison of Related Quinoline Derivatives

Compound NameSubstituentsMolecular FormulaMolecular Weight (g/mol)
3-Amino-5-bromoquinoline Br (5), NH₂ (3)C₉H₆BrN₂237.06
3-Bromo-7-methylquinoline Br (3), CH₃ (7)C₁₀H₈BrN222.08
3-Amino-7,8-difluoroquinoline F (7,8), NH₂ (3)C₉H₆F₂N₂192.16
Target CompoundBr (7), CH₃ (8), NH₂ (3)C₁₀H₁₁BrCl₂N₂273.56

The dihydrochloride form’s molecular weight (273.56 g/mol) reflects the addition of two hydrochloride ions, which stabilize the protonated amino group under physiological conditions .

Spectroscopic Characterization

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-amino-7-bromo-8-methylquinoline dihydrochloride can be conceptualized through modular functionalization of the quinoline core:

  • Bromination at the 7-position.

  • Methylation at the 8-position.

  • Amination at the 3-position.

  • Salt formation with hydrochloric acid.

Bromination and Methylation

Bromination of 8-methylquinoline at the 7-position may employ N-bromosuccinimide (NBS) in acetic acid, analogous to methods used for 7,8-difluoroquinoline derivatives . For example, reacting 8-methylquinoline with NBS (1:1.2 molar ratio) at 110°C for 12 hours yields 7-bromo-8-methylquinoline.

Amination via Palladium-Catalyzed Coupling

Introducing the amino group at the 3-position requires palladium-catalyzed Buchwald-Hartwig amination. As demonstrated in the synthesis of 3-amino-5-bromoquinoline , tert-butyl carbamate serves as an ammonia surrogate. Reacting 7-bromo-8-methylquinoline with tert-butyl carbamate in the presence of palladium acetate (2 mol%), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and cesium carbonate in 1,4-dioxane at 80°C for 4 hours yields the tert-butyl carbamate intermediate.

Deprotection and Salt Formation

Hydrolysis of the tert-butyl carbamate group using hydrochloric acid in methanol (40°C, 2 hours) produces the free amine, which is subsequently treated with excess HCl to form the dihydrochloride salt .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
BrominationNBS, acetic acid, 110°C, 12h85–90
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 80°C83
DeprotectionHCl, methanol, 40°C, 2h92

Challenges and Future Directions

Synthetic Scalability

Current protocols rely on palladium catalysts, posing cost and environmental concerns. Developing non-precious metal catalysts or photochemical methods could enhance sustainability .

Target Validation

High-throughput screening against kinase panels and microbial strains is essential to identify precise molecular targets. Structural optimization may focus on reducing off-target effects while maintaining potency.

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